molecular formula C13H14N2O3 B1613737 Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 723339-63-7

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1613737
CAS No.: 723339-63-7
M. Wt: 246.26 g/mol
InChI Key: VBAFPHAPTHNKIO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 5-position and a 3-methoxyphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(3-hydroxyphenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds, such as those with hydroxyl or chloro substituents, which may have different chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAFPHAPTHNKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628469
Record name Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723339-63-7
Record name Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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